1-(3-Methylpyridin-2-yl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAPZWZFDNBED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-2-yl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of commercially available starting materials such as 2-chloro-3-picoline and piperazine . The reaction typically takes place under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine groups on the piperazine ring undergo alkylation and acylation. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) substitutes hydrogen atoms on the piperazine nitrogen, forming N-alkyl derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, enhancing steric and electronic properties .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated derivative |
| Acylation | Acetyl chloride, TEA, CH₂Cl₂, RT | Acetylated amide |
N-Oxidation
The pyridine ring undergoes N-oxidation using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This modifies electronic properties and enhances solubility .
Key Finding :
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N-Oxide derivatives of similar piperazine-pyridine hybrids exhibit altered receptor-binding affinities, as observed in muscarinic acetylcholine receptor modulation studies .
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions. For instance:
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Reaction with Cu(II) or Cd(II) salts forms stable coordination complexes, characterized by spectroscopic methods .
Example Complex :
Nucleophilic Substitution
The pyridine ring’s methyl group can be functionalized via electrophilic substitution. For example:
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Bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions yields brominated derivatives.
Reaction Pathway :
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Bromination : NBS, AIBN, CCl₄, reflux → 5-bromo-3-methylpyridin-2-yl intermediate.
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Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic groups .
Reductive Amination
The primary amine on piperazine participates in reductive amination with aldehydes/ketones. For example:
Application :
-
This method was used to synthesize radiolabeled analogs for positron emission tomography (PET) imaging .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
Case Study :
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Coupling with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives produced bioactive molecules with M₃ muscarinic receptor activity .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, it reacts with bases (e.g., NaOH) to liberate the free base form. Conversely, treatment with HCl regenerates the salt, optimizing solubility for pharmaceutical formulations .
Comparative Reactivity Table
Research Highlights
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Anticancer Activity : Derivatives showed cytotoxicity against hypopharyngeal tumor cells via receptor modulation.
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Neurological Applications : Demonstrated muscarinic receptor PAM activity, suggesting potential in treating neuroinflammatory disorders .
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Structural Insights : X-ray studies of metal complexes revealed key bonding patterns influencing reactivity .
Scientific Research Applications
Antipsychotic Properties
Research indicates that derivatives of piperazine compounds, including 1-(3-Methylpyridin-2-yl)piperazine hydrochloride, exhibit antipsychotic effects. For instance, a study on related compounds demonstrated that they could activate both G-protein and β-arrestin signaling at dopamine receptors, which is crucial for managing conditions like schizophrenia. These compounds showed high blood-brain barrier permeability and selective activation of serotonin receptors without significant side effects associated with traditional antipsychotics .
Cancer Treatment
Recent investigations have highlighted the potential of piperazine derivatives in cancer therapy. A study synthesized novel compounds based on piperazine structures that were tested against various human cancer cell lines, including pancreatic cancer models. Modifications led to increased cytotoxicity, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .
Neurological Disorders
The compound has also been studied for its effects on neurological disorders. It has been identified as a potential agonist for muscarinic M4 receptors, which are implicated in diseases such as Alzheimer's and Parkinson's disease. The modulation of these receptors could provide new therapeutic avenues for treating cognitive dysfunctions associated with these conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of piperazine derivatives. Studies have shown that modifications to the piperazine ring and attached substituents significantly influence biological activity. For example, changing functional groups can enhance binding affinity to specific receptors, thereby improving therapeutic outcomes in various applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The piperazine moiety in the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Key Structural Analogs
The following piperazine derivatives share structural similarities but differ in substituents and pharmacological profiles:
Receptor Binding and Pharmacological Differences
- 5-HT Receptor Specificity: mCPP (1-(3-chlorophenyl)piperazine): Acts as a 5-HT1B/2C agonist, reducing locomotor activity in rats at 1–10 mg/kg doses. This effect is blocked by 5-HT antagonists like metergoline . MPP (1-(2-methoxyphenyl)piperazine): Exhibits 5-HT1A/1B affinity, causing dose-dependent SND inhibition in cats at 0.25–2 µg doses. Effects are reversible with spiperone .
- Dopaminergic and Sigma Receptor Interactions: Piperazine derivatives like HBK14–HBK19 incorporate phenoxyalkyl chains, enhancing dopamine D2 receptor binding .
Research Findings and Clinical Implications
Biological Activity
1-(3-Methylpyridin-2-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including mechanisms of action, therapeutic potential, and comparative studies with other compounds.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.251 g/mol
- Structure : The compound features a piperazine ring substituted with a 3-methylpyridine group, which is crucial for its biological interactions.
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter systems, particularly serotonin and dopamine pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways, which could lead to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Effects : Research indicates that derivatives of piperazine compounds, including this one, show activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(3-Methylpyridin-2-yl)piperazine | S. aureus | 3.12 - 12.5 |
| Control (Ciprofloxacin) | S. aureus | 2 |
Antiviral Activity
The compound has also been explored for its antiviral properties:
- Chlamydia Inhibition : It has been noted that piperazine derivatives can selectively inhibit Chlamydia species, suggesting potential use in treating chlamydial infections .
Case Studies and Research Findings
-
Study on Antitubercular Activity :
A series of piperazine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The study found that compounds with a similar piperazine structure exhibited promising results, with some achieving MIC values as low as 1.56 µg/mL . This suggests that this compound could be a candidate for further investigation in tuberculosis therapy. -
Neuropharmacological Studies :
In neuropharmacological research, the compound has been shown to affect serotonin receptors, indicating potential applications in treating mood disorders or anxiety .
Comparative Analysis
When compared to other piperazine derivatives, this compound demonstrates unique properties:
| Compound | Activity Type | Notable Effects |
|---|---|---|
| 1-(3-Methylpyridin-2-yl)piperazine | Antimicrobial, Antiviral | Effective against S. aureus, selective for Chlamydia |
| PBTZ169 | Antitubercular | Inhibits DprE1; effective against TB |
| Ciprofloxacin | Broad-spectrum Antibiotic | Standard control for antibacterial efficacy |
Q & A
Q. What are the common synthetic routes for 1-(3-Methylpyridin-2-yl)piperazine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A widely used approach involves cyclo-condensation reactions. For example, diethanolamine can be halogenated to form β,β'-dihalogenated intermediates, which are then reacted with substituted anilines under catalyst-free aqueous conditions to yield piperazine derivatives . Optimize efficiency by adjusting molar ratios (e.g., 1:1.2 for amine:halogenated precursor), temperature (80–100°C), and solvent polarity (e.g., ethanol/water mixtures). Post-synthesis, purify via recrystallization using ethanol or acetone to remove unreacted precursors .
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Use reversed-phase chromatography with a C18 column and micellar mobile phases (e.g., 0.1 M SDS, 3% pentanol, pH 7.0) to separate the compound from degradation products or impurities. Retention times typically range between 8–12 minutes .
- Spectroscopy : Confirm structure via H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) and IR (N-H stretches at ~3300 cm, C-Cl stretches at 750 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H] peak at m/z ~238) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential acute toxicity (oral LD ~300 mg/kg in rodents) .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis or oxidation. Monitor for discoloration, which indicates degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel analogs of this compound?
- Methodological Answer :
- Cross-Validation : Combine H NMR, C NMR, and HSQC to confirm connectivity, especially for regioisomers. For example, NOESY can differentiate between 3-methylpyridinyl and 4-methylpyridinyl positional isomers .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., 1-(3-Methylpyridin-2-yl)piperazine N-oxide) and adjust reaction conditions (e.g., lower oxygen exposure) to suppress their formation .
Q. What strategies are effective in mitigating degradation during long-term storage?
- Methodological Answer :
- Stabilization : Add antioxidants (e.g., 0.1% BHT) to ethanol-based stock solutions. Use amber vials to block UV-induced decomposition.
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify major degradation pathways (e.g., hydrolysis of the piperazine ring under acidic conditions) .
Q. How can reaction mechanisms be elucidated for novel derivatives of this compound?
- Methodological Answer :
- Kinetic Studies : Track reaction progress via in-situ FTIR or H NMR to identify rate-determining steps (e.g., nucleophilic substitution vs. ring-opening).
- Isotopic Labeling : Use N-labeled amines to trace nitrogen incorporation into the piperazine ring, confirming intermediates .
Q. What methods are suitable for quantifying trace impurities in bulk samples?
- Methodological Answer :
- UPLC-PDA : Employ a BEH C18 column (1.7 µm) with a gradient elution (0.1% TFA in water/acetonitrile) to achieve baseline separation of impurities at 0.1% w/w levels.
- Reference Standards : Use certified impurities (e.g., 1-(3-Methylpyridin-2-yl)piperazine N-oxide) for calibration, sourced from analytical reference libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
